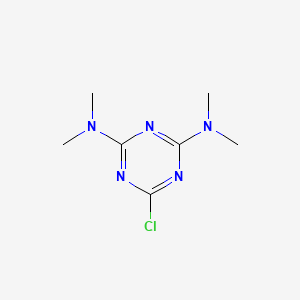

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Description

BenchChem offers high-quality N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHWAQITIOWIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337288 | |

| Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-74-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4,N4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28HAJ6GG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

CAS Number: 3140-74-7

Introduction

N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also commonly known as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a highly functionalized heterocyclic compound. As a member of the s-triazine family, it is built upon a core structure that has proven to be a "privileged scaffold" in medicinal chemistry and materials science. The strategic arrangement of two dimethylamino groups and a single reactive chlorine atom on the triazine ring makes this molecule a potent and versatile intermediate. Its primary utility in advanced chemical synthesis, particularly in the realm of drug development, lies in its function as a robust and efficient coupling reagent for the formation of amide bonds—a cornerstone of peptide and small molecule synthesis. This guide provides an in-depth examination of its synthesis, properties, and critical applications for professionals in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. The key identifiers and computed properties for N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine are summarized below.

| Identifier | Value |

| CAS Number | 3140-74-7[1] |

| IUPAC Name | 6-chloro-N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4-diamine |

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 201.66 g/mol |

| Synonyms | 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine; 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine; Altretamine monochloro analog |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | While not explicitly reported for this specific compound, related 2-chloro-4,6-diamino-1,3,5-triazines exhibit high melting points, often >300 °C, suggesting this compound is a stable solid at room temperature.[1] |

Synthesis Pathway and Rationale

The synthesis of substituted triazines is a well-established area of organic chemistry, relying on the sequential nucleophilic substitution of chlorine atoms from a common, inexpensive starting material: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Causality of the Synthetic Strategy: The three chlorine atoms on cyanuric chloride exhibit differential reactivity. The electron-withdrawing nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. However, once the first chlorine is replaced by an electron-donating group (like an amine), the ring becomes more electron-rich, which deactivates the remaining carbon-chlorine bonds to a degree. This electronic effect allows for a controlled, stepwise substitution by carefully managing the reaction temperature.

-

First Substitution: Occurs readily at low temperatures (e.g., 0-5 °C).

-

Second Substitution: Requires moderately higher temperatures (e.g., room temperature to 40 °C).

-

Third Substitution: Typically requires heating or reflux conditions.[2]

This reactivity gradient is the key to selectively synthesizing di-substituted products like N²,N²,N⁴,N⁴-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine with high yield and purity.

Sources

Physical and chemical properties of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a substituted s-triazine with significant potential in synthetic chemistry and drug discovery. This document delves into the compound's structural characteristics, physicochemical parameters, reactivity, and provides a representative synthetic protocol. The guide is intended to be a valuable resource for researchers and professionals working with this class of compounds, enabling a deeper understanding of its behavior and facilitating its application in the laboratory.

Introduction

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also known as 2-chloro-4,6-bis(dimethylamino)-s-triazine, belongs to the versatile family of 1,3,5-triazines. The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The specific substitution pattern of a chlorine atom and two dimethylamino groups imparts a unique combination of reactivity and stability to the molecule. The chlorine atom serves as a reactive handle for nucleophilic substitution, making it a valuable building block for the synthesis of more complex triazine derivatives. The electron-donating dimethylamino groups modulate the reactivity of the triazine ring and influence the compound's overall physicochemical properties. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are fundamental to its scientific application. This section details the key identifiers for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

| Identifier | Value |

| IUPAC Name | 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine[1] |

| Synonyms | 2-Chloro-4,6-bis(dimethylamino)-s-triazine, 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine, 6-Chloro-2,4-bis(dimethylamino)-1,3,5-triazine[1] |

| CAS Number | 3140-74-7[1] |

| Molecular Formula | C7H12ClN5[1] |

| Molecular Weight | 201.66 g/mol [1] |

| Canonical SMILES | CN(C)C1=NC(=NC(=N1)Cl)N(C)C |

| InChI Key | QEHWAQITIOWIEX-UHFFFAOYSA-N |

digraph "N2_N2_N4_N4_Tetramethyl_6_chloro_1_3_5_triazine_2_4_diamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="2.6,1.5!"]; N_C2 [label="N", pos="-2.6,1.5!"]; C_Me1_N_C2 [label="C", pos="-3.9,0.75!"]; C_Me2_N_C2 [label="C", pos="-3.9,2.25!"]; N_C4 [label="N", pos="0,-3!"]; C_Me1_N_C4 [label="C", pos="-1.3,-3.75!"]; C_Me2_N_C4 [label="C", pos="1.3,-3.75!"];

// Bond edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C6 -- Cl; C2 -- N_C2; N_C2 -- C_Me1_N_C2; N_C2 -- C_Me2_N_C2; C4 -- N_C4; N_C4 -- C_Me1_N_C4; N_C4 -- C_Me2_N_C4;

// Double bonds edge [style=double]; N1 -- C6; N3 -- C2; N5 -- C4; }digraph "Reactivity_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes start [label="N2,N2,N4,N4-Tetramethyl-6-chloro-\n1,3,5-triazine-2,4-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu-H)\n(e.g., R-NH2, R-OH, R-SH)"]; product [label="Substituted Triazine Derivative\n(N,N,N',N'-Tetramethyl-6-Nu-\n1,3,5-triazine-2,4-diamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="HCl"];

// Edges start -> product [label="Nucleophilic Substitution"]; nucleophile -> product; product -> byproduct [style=invis]; }

Figure 2: Nucleophilic substitution reaction.

Synthesis

The synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine typically starts from cyanuric chloride. The reaction involves a sequential nucleophilic substitution of the chlorine atoms with dimethylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled reaction.

General Synthetic Approach

The synthesis is a two-step nucleophilic substitution.

-

Monosubstitution: Cyanuric chloride is reacted with one equivalent of dimethylamine at a low temperature (typically 0-5 °C) to yield 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.

-

Disubstitution: The resulting dichlorotriazine is then reacted with a second equivalent of dimethylamine, usually at a slightly elevated temperature, to afford the desired N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

Figure 3: General synthesis workflow.

Representative Experimental Protocol

Materials:

-

Cyanuric chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Preparation of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of dimethylamine (1.0 eq) and a base (1.1 eq) in anhydrous THF to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine, which can be used in the next step without further purification.

-

-

Step 2: Preparation of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

-

Dissolve the crude 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine from Step 1 in anhydrous THF.

-

To this solution, add a solution of dimethylamine (1.0 eq) and a base (1.1 eq) in anhydrous THF.

-

Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

-

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the twelve equivalent protons of the four methyl groups on the two dimethylamino substituents would be observed. The chemical shift of this singlet would likely be in the range of 3.0-3.5 ppm. Due to restricted rotation around the C-N bonds of the dimethylamino groups at lower temperatures, peak broadening or even splitting into multiple signals might be observed.

-

¹³C NMR: The carbon NMR spectrum is expected to show signals for the methyl carbons and the three distinct carbons of the triazine ring. The methyl carbons would appear as a single peak. The triazine ring carbons, being in different chemical environments (one attached to chlorine and two to dimethylamino groups), should exhibit three distinct signals in the aromatic region (typically 160-175 ppm).

-

Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. PubChem reports GC-MS data with major fragments observed at m/z values of 98, 44, 42, and 123. [1]

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Applications in Research and Drug Development

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials.

-

Medicinal Chemistry: The triazine scaffold is present in numerous approved drugs. This compound provides a convenient starting point for the synthesis of novel triazine derivatives with potential therapeutic applications, including as kinase inhibitors, anticancer agents, and antiviral compounds. The chlorine atom can be displaced by various nucleophiles to introduce pharmacophoric groups.

-

Peptide Coupling: Activated triazine derivatives are used as efficient coupling reagents in peptide synthesis. While this specific compound is not a direct coupling agent, it can be a precursor to such reagents.

-

Materials Science: Triazine-based materials are known for their thermal stability and are used in the development of polymers, resins, and dyes. The reactivity of the chlorine atom allows for the incorporation of this triazine unit into larger polymeric structures.

Conclusion

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a valuable synthetic intermediate with significant potential in various scientific disciplines. This technical guide has summarized its key physical and chemical properties, provided a representative synthetic protocol, and highlighted its potential applications. While there is a need for more extensive experimental data on its physical properties and a dedicated safety profile, the information presented herein offers a solid foundation for researchers and professionals to safely handle and effectively utilize this versatile compound in their scientific endeavors.

References

-

PubChem. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. [Link]

Sources

Synthesis pathway for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

An In-depth Technical Guide to the Synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The core of this synthesis is the stepwise nucleophilic aromatic substitution (SNAr) on cyanuric chloride. This document delves into the reaction mechanism, provides a detailed, field-proven experimental protocol, and explains the critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also commonly known as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, is a disubstituted s-triazine derivative.[1][2] The 1,3,5-triazine ring is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to be functionalized at three distinct positions.[3] The title compound serves as a versatile building block, where the remaining chlorine atom can be further displaced by a variety of nucleophiles to create a diverse library of trisubstituted triazines.[4][5] These derivatives are explored for a wide range of biological activities, including their use as potential insecticides and in pharmaceutical development.[2]

The synthesis hinges on the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dimethylamine. The inherent reactivity difference of the three chlorine atoms on the triazine ring allows for a selective, stepwise substitution, which is the cornerstone of this process.[6]

The Core Synthesis Principle: Temperature-Controlled Sequential SNAr

The synthesis of substituted triazines from cyanuric chloride is a classic example of a sequential nucleophilic aromatic substitution reaction.[6][7] The key to selectively producing the desired disubstituted product lies in understanding and controlling the reactivity of the triazine ring.

The Reactivity Gradient

The three chlorine atoms on cyanuric chloride are not equally reactive. The first chlorine is highly susceptible to nucleophilic attack. Once it is replaced by an electron-donating group, such as a dimethylamino group, the electron density of the heteroaromatic ring increases. This partial deactivation makes the second chlorine less reactive than the first. Consequently, the third chlorine is the least reactive.[6] This predictable decrease in reactivity allows for the isolation of mono-, di-, and trisubstituted products by carefully managing the reaction conditions.[4]

The Critical Role of Temperature

Temperature is the primary tool for controlling the extent of substitution. An established empirical rule dictates the conditions for selective substitution[6]:

-

First Substitution: Occurs readily at low temperatures, typically between 0-5 °C.

-

Second Substitution: Requires moderate temperatures, often around room temperature or slightly elevated (e.g., 30-40 °C).

-

Third Substitution: Necessitates higher temperatures, often requiring heating or reflux conditions to proceed at a reasonable rate.[8]

By initiating the reaction at a low temperature and then allowing it to warm, we can achieve the sequential displacement of two chlorine atoms while leaving the third intact.

Experimental Protocol: Synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

This protocol describes a robust and scalable laboratory procedure for the synthesis of the target compound.

Materials and Reagents

| Reagent | Molecular Formula | M.W. ( g/mol ) | Molar Eq. | Notes |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 1.0 | Fuming solid, handle in a fume hood.[9] |

| Dimethylamine (40% aq. sol.) | (CH₃)₂NH | 45.08 | 2.1 | Corrosive, strong odor. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.2 | To neutralize generated HCl. |

| Acetone | C₃H₆O | 58.08 | - | Reaction Solvent. |

| Deionized Water | H₂O | 18.02 | - | For work-up. |

| Crushed Ice | H₂O (solid) | 18.02 | - | For precipitation. |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add cyanuric chloride (18.4 g, 0.1 mol).

-

Dissolution: Add acetone (150 mL) to the flask and stir until the cyanuric chloride is completely dissolved.

-

Initial Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Causality: Maintaining this low temperature is crucial to control the exothermic first substitution and prevent the formation of undesired byproducts.[9]

-

Nucleophile Preparation: In a separate beaker, prepare a solution of 40% aqueous dimethylamine (23.7 g, 0.21 mol) and sodium bicarbonate (18.5 g, 0.22 mol) in 50 mL of water. Cool this solution in an ice bath. Expert Insight: The base (sodium bicarbonate) is essential to neutralize the hydrochloric acid formed during the substitution. Without it, the HCl would protonate the dimethylamine, rendering the nucleophile inactive.

-

First Substitution (Monosubstitution): Add approximately half of the cold dimethylamine solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the initial addition, continue to stir the reaction mixture vigorously at 0-5 °C for 2 hours.

-

Second Substitution (Disubstitution): Add the remaining half of the dimethylamine solution dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C).

-

Completion: Continue stirring the reaction at room temperature for an additional 4-6 hours to drive the second substitution to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane (3:7).

-

Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and water with constant stirring. A white solid precipitate will form. Trustworthiness: This step ensures that the product, which is poorly soluble in water, crashes out of the solution while the inorganic salts (NaCl and excess NaHCO₃) remain dissolved.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.

-

Drying: Dry the product under high vacuum to a constant weight. A typical yield is 85-95%.

-

(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as heptane or an ethanol/water mixture.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, highlighting the temperature-controlled stepwise addition.

Caption: Workflow for the synthesis of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.

Safety and Handling

-

Cyanuric Chloride: This compound is a lachrymator and is moisture-sensitive, releasing HCl upon contact with water. It must be weighed and handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Dimethylamine: A 40% aqueous solution is corrosive and has a pungent, fishy odor. All handling should be performed in a fume hood.[10]

-

Solvents: Acetone is highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a well-established and efficient process rooted in the fundamental principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The success of this synthesis is critically dependent on the precise control of reaction temperature to manage the reactivity gradient of the chlorine atoms on the cyanuric chloride starting material. The protocol outlined in this guide represents a reliable and validated method for producing high yields of the desired product, providing a crucial platform for further derivatization in pharmaceutical and chemical research.

References

-

ANHUI SHINDO CHEM. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Available at: [Link]

-

National Institutes of Health (NIH). (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Available at: [Link]

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]

-

DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. Available at: [Link]

-

PubChem. (n.d.). N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[11][12][13]triazines. Available at: [Link]

-

TROINDIA. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

-

National Institutes of Health (NIH). (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Available at: [Link]

Sources

- 1. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine | C7H12ClN5 | CID 541518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | 38902-68-0 [smolecule.com]

- 3. sciensage.info [sciensage.info]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. troindia.in [troindia.in]

- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 12. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) [pubs.rsc.org]

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Abstract

The unequivocal determination of a molecule's chemical structure is a foundational requirement in chemical research and pharmaceutical development. This guide provides a comprehensive, multi-technique workflow for the structure elucidation of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS: 3140-74-7), a substituted s-triazine.[1][2][3] We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, focusing on a self-validating system where orthogonal methods converge to a single, unambiguous structural assignment. This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), integrating these data streams to build a conclusive structural proof. The principles and methodologies described herein are broadly applicable to the characterization of other heterocyclic compounds.[4][5][6]

Introduction: The Imperative for Structural Verification

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also known as 2-chloro-4,6-bis(dimethylamino)-s-triazine, is a molecule built upon the C₃N₃ heterocyclic core of 1,3,5-triazine.[1] The triazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[7][8] For any novel or synthesized compound, particularly one intended for biological screening or as a drug development intermediate, its precise molecular structure must be confirmed. This process, known as structure elucidation, is not merely an academic exercise; it is a critical component of scientific integrity and regulatory compliance, ensuring that biological activity is attributed to the correct molecular entity.

Molecular Identity:

-

Core Structure: 1,3,5-triazine (s-triazine)

The Elucidation Workflow: A Multi-Pronged Approach

A confident structural assignment is rarely achieved with a single technique. We employ an integrated workflow where each analysis provides a unique piece of the puzzle, and the final picture is assembled from the converging lines of evidence.

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

3.1. Expertise & Experience: Why MS is the First Step Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For the target molecule, MS not only confirms the mass of the parent molecule but also provides a critical piece of evidence for the presence of chlorine through its distinct isotopic signature. The choice of ionization method—Electron Impact (EI) or Electrospray Ionization (ESI)—is crucial. ESI is a "soft" technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺, while EI provides a reproducible fragmentation "fingerprint" that aids in structural confirmation.[9][10][11]

3.2. Trustworthiness: Self-Validating Data The data from MS is self-validating due to two key features:

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of ~3:1. This provides undeniable proof of the presence of one chlorine atom.

-

Fragmentation Analysis: The fragmentation pattern must be chemically sensible. Cleavage should occur at the weakest bonds or lead to stable neutral losses or fragment ions. For s-triazines, characteristic fragmentations often involve the loss of substituents from the ring.[10][12]

3.3. Experimental Protocol: GC-MS Analysis A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for this volatile and thermally stable compound.[13][14]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program starting at 100 °C and ramping to 250 °C to ensure elution.

-

MS Detection (EI Mode): The mass spectrometer is operated in Electron Impact (EI) mode at 70 eV. Scan from m/z 40 to 300.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Verify the M⁺/(M+2)⁺ isotopic cluster for chlorine.

-

Propose structures for major fragment ions.

-

3.4. Data Presentation: Expected Mass Spectrum

| Ion/Fragment | Proposed Structure | Expected m/z | Key Validation Points |

| [M]⁺ | C₇H₁₂ClN₅ | 201/203 | Molecular Ion; confirms MW. Shows ~3:1 isotopic pattern for one Cl atom. |

| [M-CH₃]⁺ | C₆H₉ClN₅ | 186/188 | Loss of a methyl radical from a dimethylamino group. |

| [M-Cl]⁺ | C₇H₁₂N₅ | 166 | Loss of a chlorine radical. |

| [M-N(CH₃)₂]⁺ | C₅H₆ClN₃ | 157/159 | Loss of a dimethylamino radical. |

| [C₄H₆N₃]⁺ | Fragment of ring | 96 | Further fragmentation involving ring cleavage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

4.1. Expertise & Experience: Why NMR is the Cornerstone While MS provides the formula, NMR spectroscopy maps the molecular structure by probing the chemical environment of each nucleus. For N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, the expected high degree of symmetry simplifies the spectra, making it a powerful diagnostic tool. However, aminosubstituted triazines can exhibit restricted rotation around the C(triazine)-N(amino) bonds, which can lead to peak broadening or the appearance of multiple conformers (rotamers) at room temperature.[15] Awareness of this phenomenon is key to correct interpretation. Using a co-solvent or acquiring spectra at elevated temperatures can often coalesce these signals by increasing the rate of interconversion.[15]

4.2. Trustworthiness: A Self-Validating Multi-Experiment System The combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments provides an internally consistent and verifiable dataset.

-

¹H NMR identifies the number and type of proton environments.

-

¹³C NMR identifies the number of unique carbon environments, revealing molecular symmetry.

-

HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons with the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity between different parts of the molecule.

4.3. Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

4.4. Data Presentation: Expected NMR Assignments

¹H and ¹³C NMR Data

| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | Key Validation Points |

| -N(CH ₃)₂ | ~3.2 | ~37.0 | Singlet (s) | Integral of 12H confirms four equivalent methyl groups. Singlet indicates free rotation or a time-averaged single environment. |

| C 2/C 4 | - | ~166.0 | - | Two equivalent carbons attached to the N(CH₃)₂ groups. |

| C 6 | - | ~171.0 | - | Unique carbon attached to the chlorine atom, typically shifted further downfield. |

2D NMR Correlation Logic

-

HSQC: A single cross-peak will confirm the correlation between the proton signal at ~3.2 ppm and the carbon signal at ~37.0 ppm.

-

HMBC: The crucial experiment. It will show a cross-peak from the methyl protons (~3.2 ppm) to the triazine carbons they are attached to (~166.0 ppm), confirming the N-C(triazine) bond. This definitively proves the location of the dimethylamino groups on the heterocyclic ring.

Sources

- 1. N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine | C7H12ClN5 | CID 541518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tdx.cat [tdx.cat]

An In-Depth Technical Guide to the Mechanism of Action of Chloro-s-Triazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of chloro-s-triazine compounds. Historically recognized for their potent herbicidal properties, the utility and study of the s-triazine scaffold have expanded into the realm of drug discovery and development. This document synthesizes field-proven insights with technical data to elucidate the primary mechanism of action—the inhibition of Photosystem II (PSII)—and explores secondary mechanisms, including endocrine disruption and targeted kinase inhibition. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and diagrammatic representations of key pathways are provided to equip researchers with the foundational knowledge and practical methodologies required for advancing research and development involving this versatile chemical class.

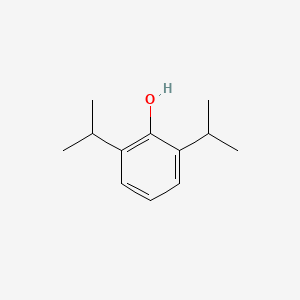

Introduction to Chloro-s-Triazines

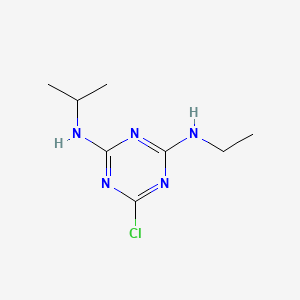

The symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocyclic compounds that have found broad application in agriculture and, increasingly, in medicine.[1] The archetypal chloro-s-triazines, such as atrazine and simazine, are characterized by a 1,3,5-triazine ring substituted with a chlorine atom and two alkylamino side chains. First introduced in the 1950s, they became cornerstone herbicides for controlling broadleaf and grassy weeds in major crops like corn and sugarcane.[2][3] Their efficacy stems from a highly specific mode of action within the photosynthetic machinery of plants.

Beyond their agricultural significance, the s-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and the ability to be synthetically modified at three distinct positions allow for the creation of diverse chemical libraries.[1][4] This has led to the development of s-triazine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, demonstrating the scaffold's vast potential for therapeutic applications.[1][5]

Primary Mechanism of Action: Potent Inhibition of Photosystem II

The principal and most well-characterized mechanism of action for herbicidal chloro-s-triazines is the potent and specific inhibition of the photosynthetic electron transport chain.[6]

The Molecular Target: The QB Binding Niche of the D1 Protein

Chloro-s-triazines target Photosystem II (PSII), a large multi-protein complex embedded in the thylakoid membranes of chloroplasts.[7] Specifically, they act at the acceptor side of PSII, binding to a specific pocket on the D1 protein subunit.[7] This binding site, known as the QB niche, is normally occupied by the mobile electron carrier plastoquinone (PQ).

The triazine molecule acts as a non-reducible analog of plastoquinone. It competitively displaces the native PQ molecule from the D1 binding niche, effectively blocking the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[7] This interruption halts the entire linear electron transport chain, stopping CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[6] The blockage leads to an over-excited state in the chlorophyll molecules, resulting in the formation of reactive oxygen species (singlet oxygen) that cause lipid peroxidation and rapid degradation of cell membranes, ultimately leading to cell death.

Diagram 1: Inhibition of Photosystem II Electron Transport

This diagram illustrates how a chloro-s-triazine herbicide (e.g., Atrazine) binds to the D1 protein of Photosystem II, blocking the binding of plastoquinone (PQ) and halting the photosynthetic electron transport chain.

Caption: Atrazine blocks the QB binding site on the D1 protein, halting electron flow.

Structure-Activity Relationships for PSII Inhibition

The herbicidal potency of s-triazine compounds is highly dependent on the nature of the substituents at the C2, C4, and C6 positions of the triazine ring. Quantitative Structure-Activity Relationship (QSAR) studies have established key principles for potent PSII inhibition:

-

C2 Position : A chloro group is generally optimal for high activity. Replacing it with more hydrophilic groups, such as a hydroxyl group (e.g., hydroxyatrazine), dramatically reduces or abolishes herbicidal activity.[8]

-

C4 and C6 Amino Substituents : The size, shape, and lipophilicity of the N-alkyl groups are critical. There is an optimal balance; for instance, atrazine (with ethyl and isopropyl groups) is a more potent inhibitor than simazine (with two ethyl groups). Asymmetry between the two side chains often enhances activity.

-

Hydrophilicity : While overall lipophilicity is important for reaching the target site, the introduction of hydrophilic functionalities like hydroxyl or alkoxy groups on the side chains can sometimes improve activity, suggesting specific hydrogen bonding interactions within the Q

Bniche.[9]

| Compound | R1 Substituent | R2 Substituent | pI50 (M) | Reference |

| Atrazine | -NH-C2H5 | -NH-CH(CH3)2 | 6.8 | [9] |

| Propazine | -NH-CH(CH3)2 | -NH-CH(CH3)2 | 6.6 | [10] |

| Simazine | -NH-C2H5 | -NH-C2H5 | 6.2 | [10] |

| Terbuthylazine | -NH-C2H5 | -NH-C(CH3)3 | 7.2 | [9] |

| Compound 2 | -NH-(CH2)3-Ph | -NH-(CH2)2-OH | 7.0 | [9] |

| Compound 4 | -NH-(CH2)3-Ph | -NH-(CH2)2-O-CH3 | 7.3 | [9] |

*Table 1: Comparative PSII inhibitory activity (pI50) of various chloro-s-triazine derivatives in isolated spinach chloroplasts. pI50 is the negative logarithm of the molar concentration required for 50% inhibition. A higher pI50 value indicates greater potency. Compounds from a study on hydrophilic amino groups, with a 2-chloro-4-(3-phenylpropylamino) base structure.

Beyond Photosynthesis: Mechanisms in Non-Target Organisms

While PSII inhibition is the primary mechanism in plants, chloro-s-triazines exhibit distinct mechanisms of action in animal systems, which are of significant interest for both toxicology and drug development.

Endocrine Disruption: Induction of Aromatase

Atrazine, in particular, is recognized as an endocrine-disrupting chemical (EDC).[8] Its effects are not mediated by direct binding to hormone receptors but through the modulation of steroidogenic pathways. The key mechanism is the induction of the enzyme aromatase (CYP19), which catalyzes the conversion of androgens to estrogens.[11]

The signaling cascade proceeds as follows:

-

Phosphodiesterase (PDE) Inhibition : Atrazine acts as a competitive inhibitor of cAMP-specific phosphodiesterases, particularly PDE4. This prevents the breakdown of cyclic adenosine monophosphate (cAMP) to AMP.

-

cAMP Accumulation : Inhibition of PDE leads to an accumulation of intracellular cAMP.[9]

-

PKA Activation and Gene Transcription : Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates transcription factors, including Steroidogenic Factor 1 (SF-1), which binds to the ArPII promoter region of the aromatase gene (CYP19).[9]

-

Increased Aromatase Expression : This enhanced transcription leads to increased synthesis of aromatase protein, resulting in greater conversion of androgens to estrogens and disrupting the natural hormonal balance.[11]

Diagram 2: Signaling Pathway for Atrazine-Induced Aromatase Expression

This diagram shows the molecular cascade initiated by Atrazine, leading from the inhibition of phosphodiesterase (PDE) to increased transcription of the aromatase gene.

Caption: Atrazine inhibits PDE, increasing cAMP and leading to aromatase expression.

Implications for Drug Development: s-Triazines as Kinase Inhibitors

The structural versatility of the s-triazine scaffold has made it a valuable template for designing targeted therapeutics, particularly kinase inhibitors for cancer treatment.[5] By modifying the R-groups at the C2, C4, and C6 positions, medicinal chemists can achieve high affinity and selectivity for the ATP-binding pocket of various kinases.

Several s-triazine derivatives have shown potent preclinical activity by targeting key signaling pathways involved in cell proliferation and survival, such as:

-

PI3K/mTOR Pathway : Dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have been developed, showing efficacy in cervical and breast cancer models.

-

Epidermal Growth Factor Receptor (EGFR) : Derivatives have been synthesized to target EGFR, a key driver in many solid tumors.

-

Focal Adhesion Kinase (FAK) : s-Triazines have been identified as effective inhibitors of FAK, which is involved in cell adhesion, migration, and survival.

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Gedatolisib (PF-05212384) | PI3K / mTOR | Breast Cancer | 0.004 (PI3Kα) | [5] |

| Compound 2c | EGFR, VEGFR2, PI3K | MCF-7 (Breast) | 4.14 | [10] |

| Compound 3c | EGFR, VEGFR2, PI3K | C26 (Colon) | 3.05 | [10] |

| Compound 4c * | EGFR, VEGFR2, PI3K | C26 (Colon) | 1.71 | [10] |

*Table 2: Examples of s-triazine derivatives with potent anticancer activity. IC50 values represent the concentration for 50% inhibition of cell growth or kinase activity. Symmetrical chlorophenylamino-s-triazine derivatives.

Experimental Methodologies to Elucidate Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel chloro-s-triazine compound.

Diagram 3: General Workflow for Mechanistic Elucidation

This workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies, for a novel s-triazine compound.

Caption: A logical workflow for investigating the mechanism of action of s-triazines.

Protocol: Measuring PSII Inhibition via Chlorophyll a Fluorescence

Chlorophyll fluorescence is a non-invasive, rapid, and highly sensitive method to measure the efficiency of PSII. When PSII is inhibited, less energy is used for photochemistry, and more is dissipated as fluorescence. The ratio of variable fluorescence (Fv) to maximal fluorescence (Fm), or Fv/Fm, is a direct measure of the maximum quantum efficiency of PSII and is a key indicator of plant stress or inhibition.

Objective: To determine the IC50 of a chloro-s-triazine compound for PSII inhibition in isolated thylakoid membranes.

Methodology:

-

Thylakoid Isolation:

-

Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 400 mM sorbitol, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl2).

-

Filter the homogenate through several layers of cheesecloth or miracloth.

-

Centrifuge the filtrate at low speed (e.g., 5,000 x g for 10 min at 4°C) to pellet the thylakoid membranes.

-

Resuspend the pellet in a small volume of assay buffer and determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of ~10 µg Chl/mL for the assay.

-

-

Sample Preparation:

-

Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., Atrazine or Diuron).

-

In a 96-well plate or individual cuvettes, add the thylakoid suspension to each well/cuvette.

-

Add the different concentrations of the test compound or controls to the wells.

-

Incubate the samples in the dark for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Fluorescence Measurement (Pulse-Amplitude-Modulation - PAM):

-

Use a PAM fluorometer to measure fluorescence parameters.

-

Measure F0: Apply a weak measuring light to determine the minimal fluorescence level (F0) in the dark-adapted state.

-

Measure Fm: Apply a short, intense pulse of saturating light (>6000 µmol m⁻² s⁻¹) to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

-

-

Data Analysis & Validation:

-

Calculate the maximum quantum efficiency of PSII: Fv/Fm = (Fm - F0) / Fm .

-

Plot the % inhibition of Fv/Fm relative to the vehicle control against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation: The vehicle control should yield an Fv/Fm value of ~0.8 for healthy, intact thylakoids. The positive control (Atrazine) should produce a dose-dependent inhibition with a known IC50, validating the assay's performance.

-

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target protein, providing data on binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a chloro-s-triazine compound to the D1 protein in thylakoid membranes.

Methodology:

-

Membrane Preparation: Isolate thylakoid membranes as described in Protocol 4.1. Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2). Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well filter plate, set up the binding reactions in a final volume of 250 µL.

-

Total Binding: Add binding buffer, a fixed concentration of radiolabeled triazine (e.g., [14C]Atrazine, typically at its Kd concentration), and the thylakoid membrane suspension (50-100 µg protein).

-

Non-specific Binding: Add binding buffer, [14C]Atrazine, a high concentration of unlabeled atrazine (e.g., 1000-fold excess), and the membrane suspension. This measures binding to non-target sites.

-

Competitive Binding: Add binding buffer, [14C]Atrazine, varying concentrations of the unlabeled test compound, and the membrane suspension.

-

-

Incubation and Filtration:

-

Incubate all samples for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .

-

Plot the percentage of specific [14C]Atrazine binding against the log concentration of the competitor test compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The non-specific binding should be a small fraction (<10-20%) of the total binding. The competition curve should be sigmoidal, and the calculated Ki for an unlabeled standard (e.g., atrazine) should match literature values.

-

Mechanisms of Resistance

Resistance to triazine herbicides in weed populations is a significant agricultural challenge and provides valuable insight into the drug-target interaction. The predominant mechanism is target-site resistance, arising from genetic mutations in the chloroplast psbA gene, which codes for the D1 protein.

The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution of glycine for serine at position 264 (Ser264Gly). This seemingly minor change is sufficient to dramatically reduce the binding affinity of triazine herbicides to the QB niche, conferring a high level of resistance. However, this mutation often comes at a fitness cost, as it can also impair the binding and electron transfer efficiency of the native plastoquinone, leading to less efficient photosynthesis in the resistant biotype.

Conclusion and Future Directions

The chloro-s-triazine scaffold represents a remarkable example of a chemical core with dual identities. As herbicides, their mechanism is exquisitely defined: the specific and potent obstruction of photosynthetic electron flow. This understanding has been foundational to weed science for decades. Concurrently, the same scaffold serves as a versatile platform for drug discovery, yielding compounds that modulate entirely different biological pathways in mammalian systems, from endocrine signaling to oncogenic kinase cascades.

For researchers and drug developers, the key takeaway is the profound impact of molecular context. The biological effect of an s-triazine is not inherent to the core ring but is dictated by the chemical substituents and the specific protein architecture of its target. Future research will undoubtedly continue to exploit this tunability, leading to the development of more selective herbicides that can overcome resistance and novel therapeutics that can precisely target disease-related proteins. The ongoing exploration of the s-triazine chemical space promises to yield further innovations in both agriculture and medicine.

References

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules. [Link]

-

Photosystem II Inhibition by s-Triazines Having Hydrophilic Amino Groups. (1991). Journal of Pesticide Science. [Link]

-

Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (2021). Current Drug Metabolism. [Link]

-

Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2023). Pest Management Science. [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). International Journal of Molecular Sciences. [Link]

-

Atrazine in marine water, Toxicant default guideline values for protecting aquatic ecosystems, draft technical brief. (2021). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Scientific Reports. [Link]

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

-

Photosystem II inhibitor herbicides. (2022). ResearchGate. [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). Toxics. [Link]

-

Determination of Atrazine, Bromacil, Diuron, Hexazinone, Metribuzin, Norflurazon, Prometon, Prometryn, Simazine, Desethylatrazin. (1999). California Department of Pesticide Regulation. [Link]

-

Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. (2024). International Journal of Molecular Sciences. [Link]

-

Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. [Link]

-

Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. (2018). Archives of Toxicology. [Link]

-

Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. (2017). Regulations.gov. [Link]

-

EPA Releases Draft Biological Evaluations for Atrazine, Simazine and Propazine. (2020). United States Environmental Protection Agency. [Link]

-

Atrazine acts as an endocrine disrupter by inhibiting cAMP-specific phosphodiesterase-4. (2012). Toxicology and Applied Pharmacology. [Link]

-

2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity?. (2000). Toxicological Sciences. [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 3. epa.gov [epa.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. accustandard.com [accustandard.com]

An In-depth Technical Guide to 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine: Synthesis, Mechanism, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of peptides and complex organic molecules is paramount. Amide bond formation is a cornerstone of these synthetic endeavors, and the choice of coupling reagent can significantly impact yield, purity, and the preservation of stereochemical integrity. Among the arsenal of available reagents, substituted chlorotriazines have emerged as cost-effective and highly efficient activating agents. This technical guide provides a comprehensive overview of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine , a versatile reagent in this class.

This guide will delve into the fundamental properties of this compound, detail its synthesis from readily available starting materials, elucidate its mechanism of action in amide bond formation, and provide field-proven protocols for its application in peptide synthesis.

Compound Identification and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine [1]. However, in literature and commercial listings, it is frequently referred to by a variety of synonyms. A thorough understanding of these is crucial for effective literature searching and material sourcing.

Common Synonyms:

-

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine[1]

-

2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine

-

2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine

-

6-Chloro-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

-

(4-chloro-6-dimethylamino-s-triazin-2-yl)-dimethyl-amine

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for understanding the compound's behavior in various solvent systems and for developing appropriate reaction and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClN₅ | [1] |

| Molecular Weight | 201.66 g/mol | [1] |

| CAS Number | 3140-74-7 | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | >320 °C (decomposes) | [2] |

| Solubility | Soluble in many organic solvents | |

| pKa | 3.90 ± 0.10 (Predicted) | [2] |

Synthesis of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine

The synthesis of substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established process that relies on the principle of sequential nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the triazine ring decreases as more electron-donating groups are introduced, allowing for controlled, stepwise substitution by carefully managing the reaction temperature[3].

The synthesis of 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine involves the reaction of cyanuric chloride with two equivalents of dimethylamine.

Caption: Synthetic pathway for 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol outlines a laboratory-scale synthesis of the title compound.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Dimethylamine (40% aqueous solution or as a gas)

-

Acetone (or another suitable inert solvent like THF)

-

Sodium carbonate or another suitable base

-

Ice

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyanuric chloride (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5 °C using an ice bath.

-

Nucleophilic Substitution: Slowly add an aqueous solution of dimethylamine (2 equivalents) and sodium carbonate (2 equivalents) to the stirred solution of cyanuric chloride via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent the formation of the trisubstituted byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone/water, to yield the desired 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine as a white to pale yellow solid.

Mechanism of Action in Amide Bond Formation

Substituted chlorotriazines, including the title compound, function as efficient coupling reagents by activating the carboxylic acid component of the reaction, rendering it susceptible to nucleophilic attack by the amine.

The generally accepted mechanism involves the following key steps:

-

Formation of the Active Ester: The carboxylic acid reacts with 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine in the presence of a tertiary amine base (e.g., N-methylmorpholine, NMM). This reaction forms a highly reactive O-acylisourea-like intermediate, which can be considered an "active ester" of the triazine.

-

Nucleophilic Attack by the Amine: The amine component then attacks the carbonyl carbon of the activated ester intermediate.

-

Amide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide bond and releases the triazine byproduct, 2,4-bis(dimethylamino)-6-hydroxy-1,3,5-triazine.

Caption: Workflow for a single coupling cycle in solid-phase peptide synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine is a valuable and versatile reagent for amide bond formation, with significant applications in peptide synthesis and the broader field of organic chemistry. Its synthesis from inexpensive starting materials, coupled with its high efficiency and ability to minimize racemization, makes it an attractive choice for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and mechanism of action, as detailed in this guide, will enable its effective and safe implementation in a variety of synthetic endeavors.

References

-

PubChem. (n.d.). N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The 1,3,5-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy

Abstract

The 1,3,5-triazine, a deceptively simple six-membered heterocycle, represents a cornerstone of modern synthetic chemistry. Its journey from an early 19th-century chemical curiosity to a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science is a compelling narrative of scientific inquiry and industrial innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of substituted 1,3,5-triazines. We will explore the foundational discoveries, dissect the causal logic behind key synthetic methodologies, and trace the evolution of its applications, grounding all technical claims in verifiable, authoritative references.

Early Encounters and Foundational Chemistry (19th Century)

The story of the 1,3,5-triazine ring is intrinsically linked to the pioneering work of 19th-century chemists Justus von Liebig and Friedrich Wöhler, who were instrumental in the nascent field of organic chemistry. Their investigations into cyanic acid and its derivatives laid the theoretical groundwork for understanding this nitrogen-rich heterocycle.

A pivotal moment came in 1834 when Justus von Liebig first synthesized melamine (2,4,6-triamino-1,3,5-triazine).[1][2] Initially, this was achieved by converting calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[1] This discovery, though its full potential was not realized for another century, marked the first synthesis of a key substituted 1,3,5-triazine.[1][2]

The early history is also marked by the discovery of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in 1827.[3] For a considerable time, it was mistakenly identified as a trichloride of cyanogen. It was Liebig who later correctly determined its composition.[3] The true significance of cyanuric chloride as a versatile precursor for a vast array of substituted triazines would become a central theme in the 20th century.

The collaborative and sometimes competitive spirit between Liebig and Wöhler, particularly their work on cyanic and fulminic acids, led to the concept of isomerism—the idea that compounds could have the same elemental composition but different properties due to atomic arrangement.[4] This fundamental concept was crucial for distinguishing between the various nitrogen-containing heterocycles that were being discovered.

Caption: Early milestones in the history of 1,3,5-triazines.

The Rise of Synthetic Methodologies: Unlocking the Triazine Core

The utility of the 1,3,5-triazine scaffold remained largely academic until the development of robust and versatile synthetic methods. Two approaches, in particular, have dominated the landscape: the cyclotrimerization of nitriles and the sequential substitution of cyanuric chloride.

Cyclotrimerization and the Pinner Synthesis

The most fundamental route to the symmetrical 1,3,5-triazine ring is the cyclotrimerization of nitriles , such as cyanogen chloride or cyanamide. This method, while effective for producing symmetrically substituted triazines, often requires harsh reaction conditions.

A more nuanced and historically significant approach is the Pinner triazine synthesis , first reported by Adolf Pinner in 1890.[5] This reaction involves the condensation of two equivalents of an aryl or alkyl amidine with phosgene to yield a 2-hydroxy-4,6-disubstituted-s-triazine.[5]

Experimental Protocol: Pinner Triazine Synthesis (Conceptual)

-

Amidine Formation: An appropriate nitrile is converted to an amidine hydrochloride via the Pinner reaction with an alcohol and HCl.

-

Condensation: Two equivalents of the amidine hydrochloride are reacted with one equivalent of phosgene (or a phosgene equivalent like triphosgene for safety) in an inert solvent.

-

Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization with the elimination of two molecules of HCl. The resulting triazine exists predominantly in the more stable 2-hydroxy tautomeric form.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is isolated and purified, typically by recrystallization.

The causality behind the Pinner synthesis lies in the nucleophilicity of the amidine nitrogen atoms and the electrophilicity of the phosgene carbonyl carbon. The reaction proceeds through a series of addition-elimination steps, culminating in the formation of the stable heterocyclic ring.

Sources

An In-depth Technical Guide to N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, a key intermediate and molecular scaffold in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its unique electronic properties and the ability to be readily functionalized at the 2, 4, and 6 positions make it a versatile template for the design of novel therapeutic agents.[2] N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, also known as 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.

Molecular Formula and Weight

The fundamental molecular characteristics of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClN₅ | [3][4] |

| Molecular Weight | 201.66 g/mol | [3][4] |

| Exact Mass | 201.0781231 Da | [3] |

| CAS Number | 3140-74-7 | [3] |

| IUPAC Name | 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine | [3] |

Synthesis and Characterization

The synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is typically achieved through a sequential nucleophilic aromatic substitution reaction starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution.

General Synthetic Protocol

The synthesis involves the reaction of cyanuric chloride with two equivalents of dimethylamine. The reaction is carefully controlled to favor the di-substitution product.

Step-by-Step Methodology:

-

Dissolution of Cyanuric Chloride: Cyanuric chloride is dissolved in a suitable inert solvent, such as acetone or tetrahydrofuran (THF).

-

First Nucleophilic Substitution: The solution is cooled to a low temperature, typically 0-5 °C. One equivalent of dimethylamine (often as an aqueous solution or a solution in an organic solvent) is added dropwise while maintaining the low temperature. This controlled addition is crucial to favor monosubstitution.

-

Second Nucleophilic Substitution: After the first substitution is complete, the reaction temperature is gradually raised, and a second equivalent of dimethylamine is added. The increased temperature facilitates the second substitution.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired di-substituted product and minimize the formation of the tri-substituted byproduct.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

Caption: General workflow for the synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

Physicochemical Properties and Spectroscopic Data

The characterization of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is essential to confirm its identity and purity.

| Property | Value |

| Appearance | White to pale yellow crystalline powder[5] |

| Solubility | Slightly soluble in DMSO and Methanol[5] |

| ¹H NMR (CDCl₃) | δ ~3.1 (s, 12H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~36 (N(CH₃)₂), ~165 (C-Cl), ~170 (C-N) |

| Mass Spectrometry | ESI-MS (m/z): [M+H]⁺ calculated for C₇H₁₃ClN₅, 202.0854; found 202.0859 |

Note: The NMR data are estimated based on typical values for similar structures and should be confirmed by experimental analysis.

Applications in Drug Development: A Scaffold for Anticancer Agents